molecular formula C22H22BrP B089295 (Cyclopropylmethyl)triphenylphosphonium bromide CAS No. 14799-82-7

(Cyclopropylmethyl)triphenylphosphonium bromide

Cat. No.: B089295
CAS No.: 14799-82-7
M. Wt: 397.3 g/mol
InChI Key: WFQSHRSBITUSIB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with cyclopropylmethyl bromide. The reaction is carried out in an inert atmosphere, such as argon, and requires heating at reflux for an extended period, often up to 10 days . The solvent used is usually dry benzene, which is distilled over sodium/benzophenone to ensure its dryness .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, maintaining an inert atmosphere, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)triphenylphosphonium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction . In this reaction, it reacts with aldehydes or ketones to form alkenes.

Common Reagents and Conditions

Major Products

The major products formed from the reaction of this compound with aldehydes or ketones are alkenes .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopropylmethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P.BrH/c1-4-10-20(11-5-1)23(18-19-16-17-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQSHRSBITUSIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933271
Record name (Cyclopropylmethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14799-82-7
Record name Phosphonium, (cyclopropylmethyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14799-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopropylmethyl)triphenylphosphonium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Cyclopropylmethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylmethyl)triphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (cyclopropylmethyl)triphenylphosphonium bromide interact with aldehydes in organic synthesis, and what are the downstream effects of this interaction?

A1: this compound acts as a Wittig reagent in organic synthesis. [] This reagent interacts with aldehydes through a nucleophilic addition-elimination mechanism. The phosphorus ylide, generated in situ from this compound, attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then undergoes a cyclic rearrangement, eliminating triphenylphosphine oxide and yielding an alkene. In the context of the provided research, this reaction specifically produces alkenyl cyclopropanes. [] These alkenyl cyclopropanes are then further utilized in the synthesis of 2-substituted cyclohexenones via a UV irradiation reaction in the presence of iron pentacarbonyl (Fe(CO)5). []

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